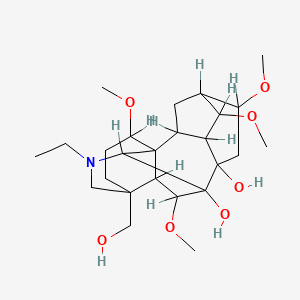
H-Lys-ala-betana
Descripción general
Descripción
H-Lys-Ala-betaNA, also known as Lys-Ala-βNA or Lys-Ala β-naphthylamide, is a biochemical compound used for proteomics research . It has a molecular formula of C19H26N4O2 and a molecular weight of 342.44 .
Molecular Structure Analysis
The molecular structure of H-Lys-Ala-betaNA consists of 19 carbon atoms, 26 hydrogen atoms, 4 nitrogen atoms, and 2 oxygen atoms . For a detailed structural analysis, it would be best to refer to a dedicated chemical database or resource .Chemical Reactions Analysis
Specific chemical reactions involving H-Lys-Ala-betaNA are not detailed in the available resources. As a compound used in proteomics research, it may participate in various biochemical reactions. For detailed reaction mechanisms, it’s recommended to refer to scientific literature .Physical And Chemical Properties Analysis
H-Lys-Ala-betaNA has a molecular weight of 342.44 . Detailed physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources .Aplicaciones Científicas De Investigación
Osmoprotection in Plants
Beta-alanine betaine, an osmoprotectant, plays a critical role in enhancing the tolerance of plants to saline and hypoxic environments. It is predominantly found in the Plumbaginaceae family, where it is synthesized through the methylation of beta-Alanine. This process is facilitated by a novel N-methyltransferase (NMTase), which shows specificity to beta-Alanine and its methyl derivatives as substrates. The study by Raman and Rathinasabapathi (2003) sheds light on the cloning and functional expression of the cDNA for NMTase in Limonium latifolium, elucidating its role in the synthesis of beta-Alanine betaine and suggesting its potential in metabolic engineering for enhancing plant stress tolerance (Raman & Rathinasabapathi, 2003).
Peptide Self-Assembly
Research into oligopeptides has uncovered their ability to spontaneously assemble into macroscopic membranes under certain conditions. A study by Zhang et al. (1993) investigated a 16-residue peptide that forms stable beta-sheet structures in water, which upon the addition of salt, assembles into a robust macroscopic membrane. This membrane's stability against various physical and chemical stresses presents intriguing implications for biomaterials research and the study of insoluble peptides in neurological disorders (Zhang, Holmes, Lockshin, & Rich, 1993).
Enzymatic Function and Stability
The stability and activity of enzymes can be modulated through amino acid substitutions, as demonstrated by Lee et al. (2017). In their study on β-1,3-1,4-glucanase, substituting hydrophobic residues for Lys48 resulted in enhanced catalytic efficiency, thermostability, and halostability. This highlights the potential of targeted amino acid substitutions in improving enzyme functions for various biotechnological applications (Lee et al., 2017).
Role in Protein Folding and Assembly
Understanding the role of lysine residues in protein folding and assembly is crucial in biochemistry, as exemplified by the study on amyloid β-protein (Aβ) by Sinha, Lopes, and Bitan (2012). Their research revealed that lysine residues significantly influence Aβ oligomerization, aggregation, and toxicity, which are central to Alzheimer's disease pathogenesis. This insight into lysine's role could guide the development of therapeutic strategies targeting protein misfolding diseases (Sinha, Lopes, & Bitan, 2012).
Safety And Hazards
Propiedades
IUPAC Name |
(2S)-2,6-diamino-N-[(2S)-1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-13(22-19(25)17(21)8-4-5-11-20)18(24)23-16-10-9-14-6-2-3-7-15(14)12-16/h2-3,6-7,9-10,12-13,17H,4-5,8,11,20-21H2,1H3,(H,22,25)(H,23,24)/t13-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNETYPHAKOATDA-GUYCJALGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)C(CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)[C@H](CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Lys-ala-betana | |
CAS RN |
20314-31-2 | |
| Record name | Lys-ala β-naphthylamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















